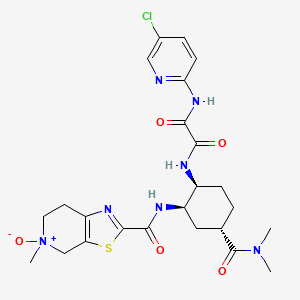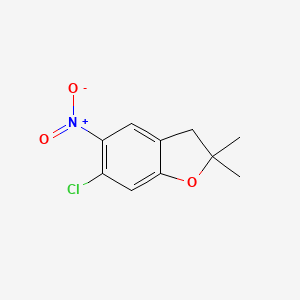
N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Vue d'ensemble
Description
“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803586-30-2 . Its molecular weight is 221.13 . The IUPAC name for this compound is N-methylisoindolin-4-amine dihydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H12N2.2ClH/c1-10-9-4-2-3-7-5-11-6-8 (7)9;;/h2-4,10-11H,5-6H2,1H3;2*1H . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis of New Compounds
“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be used as an intermediate in the synthesis of new compounds . For instance, it can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
Biological Activity
The resulting compound from the synthesis process can be a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Neuroprotective and Antioxidant Properties
2,3-Dihydroindoles, a group of compounds that “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” belongs to, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Molecular Docking Studies
The active molecules of “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be subjected to molecular docking studies against various enzymes such as P38alpha mitogen-activated protein kinase and Activin A receptor, type 1 (ACVR1) also known as Activin receptor-like kinase-2 .
Interaction with RCAR/PYR/PYL Receptor Proteins
Compounds similar to “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” have been identified by targeted SAR studies as promising structures interacting with RCAR/PYR/PYL receptor proteins .
Preparation of Other Disubstituted 1-(indolin-5-yl)methanamines
“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-10-9-4-2-3-7-5-11-6-8(7)9;;/h2-4,10-11H,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLHEGGEWZBFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)
![2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434932.png)



![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434941.png)

![Cyclopentanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B1434944.png)
![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)


![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434951.png)
![Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434952.png)